molecular formula C17H12FN3O3 B2709883 N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide CAS No. 955702-05-3

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2709883
CAS No.: 955702-05-3
M. Wt: 325.299
InChI Key: WXRCCIXAIBIDCW-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a chemical research reagent featuring a 1,3-oxazole core. The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry and is frequently investigated for its potential to interact with various biological targets . This particular compound possesses a unique molecular architecture, incorporating a 4-fluorophenyl group at the 5-position of the oxazole ring and an N-(2-carbamoylphenyl) carboxamide group at the 2-position. Researchers value such multifunctional compounds for constructing structure-activity relationships (SAR) during the discovery of new bioactive molecules . Compounds based on the 1,3-oxazole-carboxamide structure have been reported in scientific literature to exhibit a range of pharmacological activities in preclinical research, including serving as inhibitors for enzymes like interleukin-1 receptor-associated kinase 4 (IRAK4) and succinate dehydrogenase (SDH) . The presence of the fluorophenyl moiety is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and membrane permeability. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRCCIXAIBIDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, with the CAS number 955702-05-3, is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H12_{12}FN3_3O3_3, with a molecular weight of 325.29 g/mol. The compound features an oxazole ring which is significant for its biological activity.

PropertyValue
Molecular FormulaC17_{17}H12_{12}FN3_3O3_3
Molecular Weight325.29 g/mol
CAS Number955702-05-3

This compound functions primarily as an inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibition of AC can lead to increased levels of ceramides, which are known to induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of various cancers where ceramide levels are dysregulated.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of substituted oxazol-2-one-3-carboxamides, revealing that modifications to the phenyl and oxazole rings can significantly impact biological activity. For instance:

  • Fluorination : The presence of a fluorine atom at the para position of the phenyl ring enhances potency against AC.
  • Substituent Variations : Altering substituents on the oxazole ring can modulate both the inhibitory activity and selectivity towards different ceramidases.

Table 1 summarizes the inhibitory potencies of various derivatives related to this compound:

CompoundIC50_{50} (μM)Remarks
This compound0.025Potent inhibitor of hAC
5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide0.015Enhanced metabolic stability

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including neuroblastoma and colorectal cancer cells. For example:

  • Neuroblastoma Cells : The compound showed effective target engagement in SH-SY5Y cells, leading to apoptosis characterized by PARP cleavage and DNA laddering.

Case Study 1: Neuroblastoma Treatment

In a study published in December 2020, researchers evaluated the effects of this compound on neuroblastoma cells. The compound was found to induce apoptosis at low micromolar concentrations, demonstrating potential as a therapeutic agent for this aggressive cancer type .

Case Study 2: Colorectal Cancer

Another investigation focused on colorectal cancer models where derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size with daily administration at specified doses .

Scientific Research Applications

Chemical Properties and Structure

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is characterized by its oxazole ring, which is known for its biological activity. The presence of a fluorine atom enhances its lipophilicity, potentially improving its ability to permeate biological membranes. Its molecular formula is C16H14FN3O3, and it has a molecular weight of 313.30 g/mol.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a review on oxazole derivatives reported that certain compounds showed minimum inhibitory concentrations (MIC) in the range of 0.125 to 128 µg/ml against these pathogens .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
This compoundTBDTBD
Sparfloxacin0.1250.032
Novobiocin0.250.25

2. Antipathogenic Properties

Oxazole derivatives have been investigated for their antipathogenic activities, particularly against malaria-causing parasites like Plasmodium falciparum. Compounds similar to this compound have shown promising results in inhibiting the growth of these parasites without exhibiting toxicity towards human cells .

Case Studies and Research Findings

Case Study 1: Antibacterial Screening

In a study examining the antibacterial activity of various oxazole derivatives, compounds were synthesized and tested against multiple bacterial strains. The findings indicated that derivatives with structural similarities to this compound exhibited potent antibacterial effects. For example, compound 10b showed significant inhibition against E. coli with a diameter of inhibition zones reaching up to 20 mm .

Case Study 2: Synthesis and Evaluation

A comprehensive review discussed the synthesis of oxazole derivatives and their biological evaluations. It was noted that modifications on the oxazole ring could enhance biological activity significantly. The incorporation of various substituents led to improved interactions with bacterial enzymes, contributing to their antimicrobial efficacy .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups:

  • Carbamoylphenyl amide (C=O-NH-Ar)

  • Carboxamide (C=O-NH-Oxazole)

Under basic or acidic conditions, these amide bonds undergo hydrolysis to yield carboxylic acids. For example:

  • Hydrolysis of the carbamoylphenyl amide produces a phenylurea structure.

  • Hydrolysis of the carboxamide converts the oxazole-bound amide to a carboxylic acid, potentially altering the compound’s solubility and reactivity.

Table 1: Hydrolysis Conditions

Reaction TypeReagentsConditionsOutcome
Base-catalyzedNaOH (aq)Reflux, 60°CCarboxylic acid formation
Acid-catalyzedHCl (conc)50°C, 4 hPhenylurea formation

Formation of Carbamates

The carboxamide group can react with triphosgene and amines (e.g., N-methyl-4-phenylbutylamine) in the presence of DIPEA or Et₃N to form carbamate derivatives . This reaction involves activation of the amide to a reactive intermediate, followed by nucleophilic attack.

Mechanism :

  • Triphosgene activates the amide to a mixed carbonic anhydride.

  • Reaction with an amine generates a carbamate .

Table 2: Carbamate Formation

ReagentsSolventTimeProduct
Triphosgene, DIPEATHF2 hN-methylcarbamate

N-Methylation of Amides

The amide groups in the compound can undergo N-methylation using methylating agents (e.g., methyl chloride) in the presence of bases like Et₃N . This reaction introduces methyl groups to the amide nitrogen, altering its electronic properties .

Key Reaction :
Amide (NHCO)+MeClN-Methylamide (NMeCO)\text{Amide (NHCO)} + \text{MeCl} \rightarrow \text{N-Methylamide (NMeCO)}

Coupling Reactions

The carboxamide group participates in amide coupling reactions with amines, facilitated by coupling agents like HATU or Ph₂POCl . For example:

  • Reaction with alkylamines forms new amide bonds .

  • Reaction with N-arylamines requires activation via Ph₂POCl for efficient coupling .

Table 3: Coupling Agents

AgentRoleExample Reaction
HATUActivates carboxylic acidsFormation of N-alkylcarboxamides
Ph₂POClActivates amidesSynthesis of N-arylcarboxamides

Cyclization and Rearrangement

While the oxazole ring is preformed in this compound, similar oxazole derivatives undergo cyclization via Roberts–Fischer synthesis or Claisen-type rearrangements . These reactions are typically used during synthesis rather than post-synthesis modifications .

Stability and Degradation

The compound’s stability in solution depends on substituents:

  • Fluorine and electron-withdrawing groups enhance stability by reducing hydrolysis rates.

  • Carbamoyl groups may undergo slow hydrolysis, especially under acidic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as fluorinated aryl groups, heterocyclic cores, and carboxamide linkages. These comparisons highlight how structural variations influence physicochemical properties and biological activity.

Heterocyclic Core Modifications

Pyrazole Analogs
  • 3,5-AB-CHMFUPPYCA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide): Core: Pyrazole (two adjacent nitrogen atoms). However, the presence of a cyclohexylmethyl substituent may reduce solubility. Activity: Pyrazole derivatives are often associated with synthetic cannabinoid receptor modulation, though specific data for this compound are pending .
Thiazole Analogs
  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide :
    • Core : Thiazole (sulfur and nitrogen atoms).
    • Key Differences : Sulfur in the thiazole ring increases lipophilicity and polarizability compared to oxazole. The furan-2-ylpropanamide side chain may enhance π-π stacking.
    • Activity : Demonstrates potent KPNB1 inhibition and anticancer activity in cell-based assays, suggesting thiazole’s efficacy in targeting nuclear transport .
Thiadiazole Analogs
  • N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide: Core: 1,3,4-Thiadiazole (two nitrogen and one sulfur atom). Activity: Thiadiazoles are commonly explored as antimicrobial or kinase inhibitors, though specific data for this compound are unavailable .

Substituent Effects

Fluorophenyl Position and Halogen Variation
  • 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide :
    • Substituents : 2-Chlorophenyl (vs. 4-fluorophenyl) and sulfamoyl group.
    • Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric and electronic interactions. The sulfamoyl group enhances solubility and hydrogen-bonding capacity .
Carboxamide Linker Modifications
  • N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-(4-fluorophenyl)-1,3-oxazol-2-amine: Substituents: Ethylsulfonyl and methoxy groups on the phenyl ring. Impact: Sulfonyl groups improve metabolic stability, while methoxy groups may enhance membrane permeability.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Noted Activity/Binding
Target Compound 1,3-Oxazole C₁₇H₁₂FN₃O₃ 325.30 4-Fluorophenyl, 2-carbamoylphenyl N/A (Theoretical)
3,5-AB-CHMFUPPYCA Pyrazole C₂₂H₂₈FN₅O₂ 413.49 4-Fluorophenyl, cyclohexylmethyl Synthetic cannabinoid analog
N-(5-(4-Fluorophenyl)thiazol-2-yl)-... Thiazole C₁₆H₁₃FN₂O₂S 316.35 4-Fluorophenyl, furan-2-ylpropanamide KPNB1 inhibition, anticancer
N-(4-Fluorophenyl)-... (Thiadiazole) 1,3,4-Thiadiazole C₁₄H₁₅FN₄OS 306.36 4-Fluorophenyl, piperidin-3-yl Antimicrobial (Theoretical)
3-(2-Chlorophenyl)-... (1,2-Oxazole) 1,2-Oxazole C₁₉H₁₈ClN₃O₄S 419.88 2-Chlorophenyl, sulfamoyl N/A

Research Findings and Implications

Fluorophenyl Moieties: The 4-fluorophenyl group is a common feature in bioactive compounds due to its balance of electronegativity and metabolic stability.

Heterocycle Impact: Oxazole vs. Pyrazole vs. Oxazole: Pyrazole’s dual nitrogen atoms enhance hydrogen-bonding capacity, often critical for receptor agonism/antagonism, as seen in cannabinoid analogs .

Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, halogen) improve stability but may reduce bioavailability. Bulky substituents like cyclohexylmethyl (in 3,5-AB-CHMFUPPYCA) can hinder passive diffusion .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of 2-carbamoylphenyl isocyanate with 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid derivatives. Key intermediates can be purified via column chromatography and recrystallization. Purity validation employs HPLC (≥95% purity threshold) and spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR) to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for crystallographic analysis, with R-factors < 0.05 indicating high precision. Hydrogen bonding and π-π stacking interactions are mapped using Mercury or Olex2 .

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